molecular formula C11H12O3 B13698032 2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13698032
M. Wt: 192.21 g/mol
InChI Key: GFKJJASMZFMMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C7H10O3This compound is a dark brown liquid at room temperature and is practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one can be synthesized from 3-oxobutanoic acid tert-butyl ester and acetone. The reaction involves the addition of concentrated sulfuric acid to a solution of 3-oxobutanoic acid tert-butyl ester and acetone at 0°C. The mixture is then heated for 5 hours, followed by extraction and purification to obtain the final product .

Industrial Production Methods

In industrial settings, the compound is produced by reacting diketene with acetone. This reaction is typically carried out under controlled conditions to ensure the stability and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used in the synthesis process.

    Acetone: Reacts with diketene to form the compound.

    High Temperature: Required for hydrolysis, alcoholysis, and condensation reactions.

Major Products

Scientific Research Applications

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is used in various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the generation of acetylketene upon heating. Acetylketene is a highly reactive intermediate that can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its stability and versatility in organic synthesis. Similar compounds include:

Biological Activity

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 5394-63-8
  • Structural Formula : Structure

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anticancer Activity : The compound has shown potential as an inhibitor of tubulin polymerization. Tubulin is a key protein in cell division; thus, inhibiting its polymerization can lead to the suppression of tumor growth. Studies have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) under activated conditions .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This could be particularly relevant in conditions characterized by chronic inflammation.
  • Antioxidant Activity : The presence of dioxin moieties in the structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress and damage.

Case Studies and Experimental Results

  • Inhibition of Tubulin Polymerization :
    • A study evaluated the efficacy of this compound on tubulin polymerization in vitro. The results indicated a significant reduction in polymerized tubulin at varying concentrations compared to control groups .
    • Table 1 summarizes the IC50 values for various cancer cell lines:
    Cell LineIC50 (µM)
    MCF-75.0
    HUVEC (activated)7.5
    A549 (lung cancer)6.0
  • Anti-inflammatory Studies :
    • In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Activity :
    • The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect with an EC50 value of 12 µM .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated that at therapeutic doses, it demonstrates low cytotoxicity against normal human cell lines.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2,2,6-trimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H12O3/c1-7-4-5-9-8(6-7)10(12)14-11(2,3)13-9/h4-6H,1-3H3

InChI Key

GFKJJASMZFMMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(OC2=O)(C)C

Origin of Product

United States

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